molecular formula C8H5N3 B13838091 2-Pyridineacetonitrile, 6-cyano-

2-Pyridineacetonitrile, 6-cyano-

Cat. No.: B13838091
M. Wt: 143.15 g/mol
InChI Key: UDFNKHFTNPDTOZ-UHFFFAOYSA-N
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Description

6-(Cyanomethyl)picolinonitrile is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a cyanomethyl group attached to the sixth position of a picolinonitrile ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyanomethyl)picolinonitrile can be achieved through various methods. One common approach involves the oxidative ammonolysis of α-picoline. This process typically uses a vanadium-titanium oxide catalyst and involves the reaction of α-picoline with ammonia and atmospheric oxygen at elevated temperatures (330-370°C) and short contact times (1-2 seconds). The yield of the desired product can reach up to 75% under optimal conditions .

Industrial Production Methods: In an industrial setting, the production of 6-(Cyanomethyl)picolinonitrile may involve similar oxidative ammonolysis processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Cyanomethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and selenium dioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyanomethyl group under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Substituted picolinonitrile derivatives.

Scientific Research Applications

6-(Cyanomethyl)picolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Cyanomethyl)picolinonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the interacting molecules .

Comparison with Similar Compounds

    2-Cyanopyridine (Picolinonitrile): Similar in structure but with the cyanomethyl group at the second position.

    3-Cyanopyridine (Nicotinonitrile): The cyanomethyl group is at the third position.

    4-Cyanopyridine: The cyanomethyl group is at the fourth position.

Uniqueness: 6-(Cyanomethyl)picolinonitrile is unique due to the specific positioning of the cyanomethyl group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers .

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

6-(cyanomethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H5N3/c9-5-4-7-2-1-3-8(6-10)11-7/h1-3H,4H2

InChI Key

UDFNKHFTNPDTOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C#N)CC#N

Origin of Product

United States

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